2-フェニルニコチノニトリル

説明

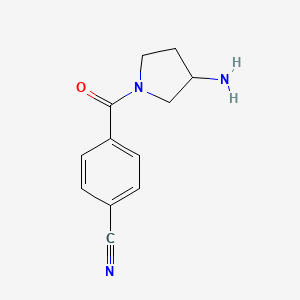

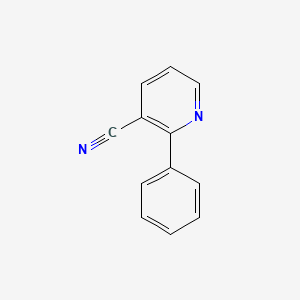

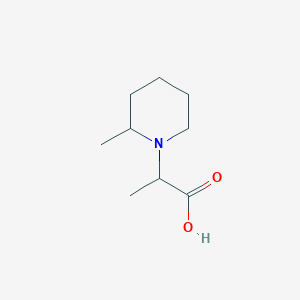

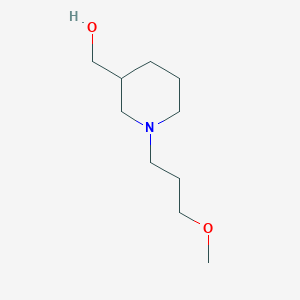

2-Phenylnicotinonitrile is a chemical compound with the CAS Number: 39065-49-1. Its molecular formula is C12H8N2 and it has a molecular weight of 180.21 . It is also known by other names such as 2-Phenylpyridine-3-carbonitrile, 2-phenyl-3-cyanopyridine, and cyanophenylpyridine .

Molecular Structure Analysis

The molecular structure of 2-Phenylnicotinonitrile consists of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond . The InChI code for 2-Phenylnicotinonitrile is 1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Phenylnicotinonitrile include a molecular weight of 180.20 g/mol, a XLogP3-AA of 2.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 1, an exact mass of 180.068748264 g/mol, a monoisotopic mass of 180.068748264 g/mol, a topological polar surface area of 36.7 Ų, a heavy atom count of 14, and a covalently-bonded unit count of 1 .

科学的研究の応用

腐食抑制

2-フェニルニコチノニトリルは、特に硫酸溶液中の炭素鋼に対する腐食抑制剤としての可能性について研究されています。 研究によると、2-(ブチルアミノ)-4-フェニルニコチノニトリルなどの2-フェニルニコチノニトリルの誘導体は、酸性環境を伴う工業プロセスにおける重要な懸念事項である腐食を効果的に防止できることが示されています .

新規化合物の合成

2-フェニルニコチノニトリルの誘導体は、カルコン、マロンニトリル、および第二級複素環アミンまたはナトリウムアルコキシドを含む三成分ディムロス反応によって合成されています。 これらの誘導体は、その潜在的な用途により、化学のさまざまな分野におけるさらなる研究開発に役立ちます .

作用機序

Target of Action

It is known that nitrile-containing pharmaceuticals have been approved for a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target , suggesting that 2-Phenylnicotinonitrile may interact with specific biological targets in a similar manner.

Mode of Action

The nitrile group in pharmaceuticals is known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance . This suggests that 2-Phenylnicotinonitrile may interact with its targets in a way that enhances its bioavailability and efficacy.

Biochemical Pathways

Nitrile-containing pharmaceuticals are known to impact a variety of biochemical pathways

Pharmacokinetics

The nitrile group in pharmaceuticals is known to improve the pharmacokinetic profile of parent drugs . This suggests that 2-Phenylnicotinonitrile may have favorable ADME properties that enhance its bioavailability.

Result of Action

The nitrile group in pharmaceuticals is known to enhance binding affinity to the target , suggesting that 2-Phenylnicotinonitrile may have significant molecular and cellular effects.

生化学分析

Biochemical Properties

2-Phenylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 2-Phenylnicotinonitrile and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

2-Phenylnicotinonitrile affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 2-Phenylnicotinonitrile can modulate the expression of genes involved in cell proliferation and apoptosis. This modulation can lead to either the promotion or inhibition of cell growth, depending on the concentration and exposure duration .

Molecular Mechanism

At the molecular level, 2-Phenylnicotinonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can lead to changes in gene expression and cellular responses . Additionally, 2-Phenylnicotinonitrile can interact with DNA, potentially affecting transcription and replication processes.

Temporal Effects in Laboratory Settings

The effects of 2-Phenylnicotinonitrile can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 2-Phenylnicotinonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to 2-Phenylnicotinonitrile in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 2-Phenylnicotinonitrile vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as the modulation of enzyme activity or gene expression. At high doses, 2-Phenylnicotinonitrile can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range leads to significant changes in biological responses.

Metabolic Pathways

2-Phenylnicotinonitrile is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall biological activity.

Transport and Distribution

Within cells and tissues, 2-Phenylnicotinonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . The distribution of 2-Phenylnicotinonitrile can influence its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Phenylnicotinonitrile is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization can be directed by targeting signals or post-translational modifications, which ensure that 2-Phenylnicotinonitrile reaches its intended site of action. The compound’s presence in these compartments can affect various cellular processes, including gene expression and energy metabolism.

特性

IUPAC Name |

2-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXSSSFLMFXUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592595 | |

| Record name | 2-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39065-49-1 | |

| Record name | 2-Phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39065-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1369766.png)

![Tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369785.png)

![Tert-butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate](/img/structure/B1369794.png)